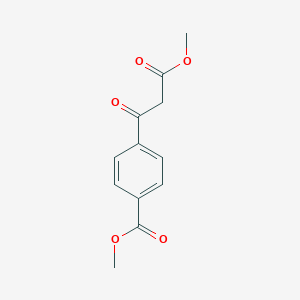

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGMDUGVIOXELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397557 | |

| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125369-26-8, 22027-52-7 | |

| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22027-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The synthesis is centered around a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the necessary starting materials, detailed experimental protocols, and expected characterization data.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step process. The first step involves the preparation of the starting material, dimethyl terephthalate, through the Fischer esterification of terephthalic acid. The second, and core, step is a crossed Claisen condensation between dimethyl terephthalate and methyl acetate.

dot

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl Terephthalate (Fischer Esterification)

This protocol details the synthesis of the starting material, dimethyl terephthalate, from terephthalic acid and methanol.[1][2][3]

Materials:

-

Terephthalic Acid

-

Methanol (excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a stir bar and reflux condenser, add terephthalic acid and an excess of methanol (a molar ratio of at least 1:10 of terephthalic acid to methanol is recommended to drive the equilibrium).[1]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl terephthalate.

-

The crude product can be purified by recrystallization from methanol to afford pure dimethyl terephthalate as a white solid.

Step 2: Synthesis of this compound (Crossed Claisen Condensation)

This protocol is adapted from a similar synthesis of methyl benzoylacetate.[1]

Materials:

-

Dimethyl Terephthalate

-

Methyl Acetate

-

Sodium metal

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid

-

Crushed ice

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous organic solvent (e.g., toluene or THF)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Nitrogen inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

Set up a three-necked flask with a mechanical stirrer, reflux condenser (fitted with a drying tube), and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Under a nitrogen atmosphere, place sodium metal, cut into small pieces, into the flask.

-

Add anhydrous methanol dropwise to the sodium metal to form sodium methoxide in situ. Control the addition rate to maintain a gentle reflux.

-

Once all the sodium has reacted, add anhydrous toluene (or another suitable solvent).

-

Add a solution of dimethyl terephthalate and methyl acetate in the chosen solvent to the flask. A molar ratio of 1:2 of dimethyl terephthalate to methyl acetate is a reasonable starting point.

-

Heat the reaction mixture to 80-85°C with vigorous stirring. The reaction is typically continued overnight.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and neutralize the base.

-

Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

dot

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. The data for the target molecule is extrapolated from known values of analogous compounds.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Expected Yield (%) |

| 1 | Fischer Esterification | Terephthalic Acid, Methanol, H₂SO₄ | Methanol | Reflux (~65) | 2-4 h | ~80-95[1] |

| 2 | Claisen Condensation | Dimethyl Terephthalate, Methyl Acetate, Sodium | Toluene | 80-85 | Overnight | ~40-50 (estimated)[1] |

Table 2: Representative Spectroscopic Data for a β-Keto Ester (e.g., Methyl Benzoylacetate)

| Technique | Keto Tautomer | Enol Tautomer |

| ¹H NMR | δ ~ 3.9 ppm (s, 2H, α-CH₂) | δ ~ 12.5 ppm (s, 1H, enolic OH), δ ~ 5.6 ppm (s, 1H, vinylic CH) |

| δ ~ 3.7 ppm (s, 3H, OCH₃) | δ ~ 3.7 ppm (s, 3H, OCH₃) | |

| δ ~ 7.4-8.0 ppm (m, 5H, Ar-H) | δ ~ 7.4-8.0 ppm (m, 5H, Ar-H) | |

| ¹³C NMR | δ ~ 192 ppm (C=O, ketone) | δ ~ 175 ppm (C-OH, enol) |

| δ ~ 167 ppm (C=O, ester) | δ ~ 168 ppm (C=O, ester) | |

| δ ~ 52 ppm (OCH₃) | δ ~ 52 ppm (OCH₃) | |

| δ ~ 46 ppm (α-CH₂) | δ ~ 90 ppm (vinylic CH) | |

| IR (cm⁻¹) | ~1740 (C=O stretch, ester) | ~1640 (C=O stretch, conjugated ester) |

| ~1685 (C=O stretch, ketone) | ~1600 (C=C stretch, enol) | |

| ~3200-2500 (broad, O-H stretch, H-bonded) | ||

| MS (EI) | Characteristic fragmentation patterns include α-cleavage and McLafferty rearrangements.[4][5][6] |

Note: The exact spectroscopic values for this compound will vary. The presence of both keto and enol tautomers in solution is a characteristic feature of β-keto esters.[7][8]

Safety Precautions

-

Sodium metal is highly reactive and flammable. It reacts violently with water. Handle under an inert atmosphere and in a dry environment.

-

Concentrated sulfuric and hydrochloric acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a fume hood.

-

Methanol is toxic and flammable. Avoid inhalation and skin contact.

-

Organic solvents like diethyl ether and toluene are flammable. Work in a well-ventilated area, away from ignition sources.

-

All reactions should be performed in a well-ventilated fume hood.

References

Spectroscopic Profile of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed analysis of predicted spectroscopic data based on established principles and data from structurally analogous molecules. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and spectral data of similar compounds, including substituted methyl benzoates and malonates.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet (d) | 2H | Aromatic CH (ortho to -COOCH₃) |

| ~7.95 | Doublet (d) | 2H | Aromatic CH (ortho to -C(O)CH₂) |

| ~4.85 | Singlet (s) | 1H | -C(O)CH(COOCH₃)₂ |

| ~3.95 | Singlet (s) | 3H | -COOCH₃ (benzoate) |

| ~3.80 | Singlet (s) | 6H | -CH(COOCH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (keto) |

| ~168 | C=O (malonate esters) |

| ~166 | C=O (benzoate ester) |

| ~138 | Aromatic C (quaternary) |

| ~134 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~58 | -C(O)CH(COOCH₃)₂ |

| ~53 | -COOCH₃ (benzoate) |

| ~52.5 | -CH(COOCH₃)₂ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1750-1730 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (keto) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 266 | [M]⁺ (Molecular Ion) |

| 235 | [M - OCH₃]⁺ |

| 207 | [M - COOCH₃]⁺ |

| 163 | [M - CH(COOCH₃)₂]⁺ |

| 135 | [C₆H₄COOCH₃]⁺ |

| 133 | [CH(COOCH₃)₂]⁺ |

| 103 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

2.1.2. ¹H NMR Acquisition:

-

The NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.

-

The instrument is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is used between scans.

2.1.3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-10 seconds is used.

2.1.4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the pressure arm to ensure a uniform and firm contact.

2.2.2. Data Acquisition:

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

2.3.2. Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized using an appropriate technique (e.g., ESI in positive or negative ion mode).

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical workflow from synthesis to spectroscopic characterization.

An In-depth Technical Guide on Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

CAS Number: 22027-52-7

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a summary of its reported, albeit not extensively documented, biological activities. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide focuses on the foundational chemical aspects of the compound and provides a theoretical framework for its synthesis and potential applications.

Chemical and Physical Properties

This compound, also known by synonyms such as Methyl 4-(methoxycarbonyl)benzoylacetate, is a benzoate ester derivative. Its structural and physical properties are summarized in the table below. There are some inconsistencies in the reported molecular formula and weight in publicly available data, which may be due to different naming conventions or errors in the databases.

| Property | Value | Reference(s) |

| CAS Number | 22027-52-7 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ or C₁₃H₁₄O₅ | [2] |

| Molecular Weight | 236.22 g/mol or 250.25 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 4-methoxycarbonylbenzoylacetate, Methyl [4-(methoxycarbonyl)benzoyl]acetate, Methyl 3-[4-(methoxycarbonyl)phenyl]-3-oxopropanoate | [1] |

| Melting Point | 83-86 °C | [2] |

| Boiling Point | 363.8 °C at 760 mmHg (estimated) | [3] |

| Purity (Commercial) | Typically ≥95% | [2][4] |

| Appearance | White to pale cream crystals, powder, or fused solid | [5] |

| Storage | Room temperature | [6] |

Synthesis

In this case, the synthesis would likely involve the reaction of dimethyl terephthalate with methyl acetate in the presence of a strong base, such as sodium methoxide. The following is a generalized experimental protocol for a Claisen condensation that could be adapted for this synthesis.

Experimental Protocol: Claisen Condensation for the Synthesis of this compound (Generalized)

Materials:

-

Dimethyl terephthalate

-

Methyl acetate

-

Sodium methoxide (or sodium metal in methanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

Base Preparation: If using sodium metal, it is added to an excess of anhydrous methanol in the reaction flask under an inert atmosphere to prepare sodium methoxide in situ. The excess methanol is then typically removed under reduced pressure. If using commercial sodium methoxide, it is suspended in the anhydrous solvent.

-

Reactant Addition: A solution of dimethyl terephthalate and methyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly below).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to afford the pure this compound.

Logical Workflow for Synthesis

References

- 1. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 5. Methyl 4-methoxybenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate, a β-keto ester derivative of methyl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthesis protocol, estimated physicochemical properties, and potential biological activities based on established chemical principles and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing a starting point for further investigation and application of this compound.

Introduction and IUPAC Nomenclature

The compound of interest, Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, is more systematically named according to IUPAC nomenclature as Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate . This name accurately describes the molecular structure, which consists of a methyl benzoate core functionalized at the para (4-position) with a methoxycarbonylacetyl group. This structure places it in the class of β-keto esters, which are known for their utility as intermediates in organic synthesis.

Molecular Structure:

Physicochemical Properties

| Property | Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate (Estimated) | Methyl 4-acetylbenzoate (Known) |

| Molecular Formula | C12H12O5 | C10H10O3[1][3] |

| Molecular Weight | 236.22 g/mol | 178.18 g/mol [1][2][3] |

| Appearance | White to off-white solid | White to pale yellow amorphous powder[1] |

| Melting Point | 100-110 °C | 93-96 °C[1] |

| Boiling Point | > 300 °C | ~270 °C (rough estimate)[1] |

| Solubility | Soluble in chloroform, methanol (sightly) | Soluble in chloroform, methanol (sightly)[1] |

| CAS Number | Not assigned | 3609-53-8[1][3] |

Proposed Synthesis Protocol: Claisen Condensation

A robust and widely used method for the synthesis of β-keto esters is the Claisen condensation.[4] This approach is proposed for the synthesis of Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate using dimethyl terephthalate and methyl acetate as starting materials.

Experimental Protocol

-

Preparation of Reactants:

-

Dissolve sodium methoxide (1.1 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of dimethyl terephthalate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous toluene.

-

-

Reaction:

-

Heat the sodium methoxide suspension to reflux.

-

Add the solution of dimethyl terephthalate and methyl acetate dropwise to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing the reaction mixture for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding a dilute solution of hydrochloric acid or acetic acid until the mixture is neutral.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate.

Potential Biological Activity and Applications

While specific biological data for Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate is not available, the broader class of benzoate ester derivatives has shown a range of biological activities.[5] Research on analogous compounds suggests potential for antimicrobial and cytotoxic effects.[5] The presence of the β-keto ester functionality also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex, biologically active molecules, including heterocyclic compounds.

Areas for Future Research

-

Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

-

Cytotoxicity Assays: Testing against various cancer cell lines to explore its potential as an anticancer agent.

-

Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes involved in disease pathways.

-

Synthetic Intermediate: Utilizing the compound in the synthesis of novel pharmaceutical agents.

Logical Relationship Diagram

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Introduction

This compound is a complex organic molecule featuring a central benzene ring substituted with a methyl ester and a β-keto-ester side chain. Its structure suggests potential applications as a building block in organic synthesis, particularly in the pharmaceutical industry, due to the presence of multiple reactive functional groups. This guide provides a comprehensive structural analysis, including predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

| Melting Point | Estimated to be in the range of 80-120 °C. |

Proposed Synthesis

A plausible synthetic route for this compound is the acylation of dimethyl malonate with methyl 4-(chloroformyl)benzoate. This reaction is a variation of the Claisen condensation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask under an inert argon atmosphere, dissolve dimethyl malonate (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.

-

Enolate Formation: Add sodium hydride (NaH, 1.1 eq.) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes to facilitate the formation of the malonate enolate.

-

Acylation: Slowly add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq.) in anhydrous THF to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-18 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.2 | Doublet | 2H | Aromatic Protons (ortho to acyl) |

| 7.3 - 7.6 | Doublet | 2H | Aromatic Protons (ortho to ester) |

| 3.9 | Singlet | 3H | Benzoate -OCH₃ |

| 3.7 | Singlet | 3H | Malonate -OCH₃ |

| 3.5 - 4.5 | Singlet | 2H | Methylene Protons (-CH₂-) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 190 - 200 | Ketone Carbonyl (C=O) |

| 165 - 175 | Ester Carbonyls (C=O) |

| 130 - 140 | Aromatic C (quaternary) |

| 128 - 135 | Aromatic C (quaternary) |

| 125 - 130 | Aromatic CH |

| 50 - 55 | Methyl Carbons (-OCH₃) |

| 45 - 55 | Methylene Carbon (-CH₂-) |

Mass Spectrometry

| m/z Value | Interpretation |

| 236 | [M]⁺, Molecular Ion |

| 205 | [M - OCH₃]⁺, Loss of a methoxy group |

| 177 | [M - COOCH₃]⁺, Loss of a methyl ester group |

| 163 | [M - CH₂COOCH₃]⁺, Cleavage at keto-methylene bond |

Experimental Protocols for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz spectrometer. Acquire data over a spectral width of 0-15 ppm with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument using a proton-decoupled pulse sequence. Acquire data over a spectral width of 0-220 ppm. A greater number of scans will be necessary to obtain a clear spectrum.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, preferably an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass of the compound. Analyze the fragmentation pattern to further confirm the structure.

Potential Applications in Drug Development

The structural motifs present in this compound, namely the β-keto-ester and the substituted benzene ring, are found in numerous biologically active molecules. The β-keto-ester functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are common scaffolds in medicinal chemistry. The aromatic ring can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers and scientists to begin experimental work on this compound. The outlined experimental protocols are robust and widely applicable for the characterization of this and similar organic molecules. Further empirical studies are necessary to validate these predictions and to fully explore the chemical and biological properties of this compound.

Solubility Profile of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the fundamental principles governing the solubility of related ester compounds, presents a generalized experimental protocol for solubility determination, and offers a framework for how such data should be presented. The methodologies and theoretical discussions are intended to guide researchers in designing and executing solubility studies for this and similar molecules, which are often key intermediates in pharmaceutical synthesis.

Introduction

This compound is a complex ester molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for process development, purification, formulation, and quality control. The solubility of a compound dictates the choice of solvent for reactions, crystallization, and chromatographic separation, directly impacting yield, purity, and cost-effectiveness of the manufacturing process.

This guide addresses the current information gap by providing a foundational understanding of the factors that influence the solubility of esters and a practical, generalized methodology for its experimental determination.

Theoretical Principles of Solubility

The solubility of an organic compound in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1][2]

2.1. Polarity and Intermolecular Forces

The solubility of esters in organic solvents is significantly influenced by their molecular structure.[1] Ester molecules are polar due to the presence of the carbonyl (C=O) and ether (C-O-C) functionalities, but they cannot act as hydrogen bond donors.[3] However, the lone pairs on the oxygen atoms can act as hydrogen bond acceptors.[4][5]

-

Polar Solvents: Polar esters tend to dissolve well in polar organic solvents due to dipole-dipole interactions.[1] Solvents like ethanol and acetone can dissolve a wide range of esters due to their ability to engage in these interactions.[1]

-

Non-polar Solvents: Non-polar esters are more soluble in non-polar solvents where van der Waals forces are the dominant intermolecular interactions.[1]

-

Hydrogen Bonding: While esters cannot form hydrogen bonds among themselves, they can accept hydrogen bonds from protic solvents like alcohols.[3][4][5] This interaction enhances their solubility in such solvents.

2.2. Structural Effects on Solubility

The structure of an ester molecule plays a critical role in its solubility profile:

-

Hydrocarbon Chain Length: As the length of the hydrocarbon chains in an ester increases, its overall polarity decreases, leading to reduced solubility in polar solvents and increased solubility in non-polar organic solvents.[1][4]

-

Functional Groups: The presence of other functional groups on the molecule can significantly impact its solubility. For this compound, the presence of two ester groups and a benzene ring contributes to its overall polarity and potential for pi-pi stacking interactions.

The interplay of these factors determines the solubility of an ester in a given solvent. A visual representation of these influencing factors is provided in the diagram below.

Figure 1. Key factors influencing the solubility of an organic ester.

Experimental Determination of Solubility

As no specific experimental data for the solubility of this compound could be located, this section provides a generalized protocol for its determination. The isothermal shake-flask method is a common and reliable technique.[6][7][8][9]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3.2. Generalized Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the bath temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the saturated solution from the analytical data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental procedure.

Figure 2. Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison between different solvents. The following table provides a hypothetical representation of solubility data for this compound at a standard temperature.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |

| n-Hexane | 0.1 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | 5.2 | 0.022 |

| Ethyl Acetate | 4.4 | 150.8 | 0.638 |

| Acetone | 5.1 | 210.5 | 0.891 |

| Ethanol | 5.2 | 95.7 | 0.405 |

| Methanol | 6.6 | 78.3 | 0.331 |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Experimental verification is required.

Conclusion and Future Work

This technical guide has outlined the key theoretical considerations and a practical experimental approach for determining the solubility of this compound in organic solvents. While no specific data for this compound is currently available in the public domain, the principles and methodologies described herein provide a solid foundation for researchers to conduct their own solubility studies.

Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for the rational design of synthetic routes, purification protocols, and formulation strategies involving this compound. Additionally, the development of predictive models, potentially using machine learning approaches, could further accelerate solvent screening and process optimization.[10][11][12]

References

- 1. fiveable.me [fiveable.me]

- 2. chem.ws [chem.ws]

- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. d-nb.info [d-nb.info]

- 11. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a valuable intermediate in pharmaceutical and organic chemistry. The synthesis is primarily achieved through a two-step process commencing with the esterification of 4-acetylbenzoic acid, followed by a crossed Claisen condensation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualizations of the synthetic pathway.

Core Synthesis Pathway

The synthesis of this compound is efficiently carried out in two primary stages:

-

Fischer Esterification: The initial step involves the conversion of 4-acetylbenzoic acid to its corresponding methyl ester, methyl 4-acetylbenzoate. This is a classic acid-catalyzed esterification reaction using methanol.

-

Crossed Claisen Condensation: The resulting methyl 4-acetylbenzoate undergoes a crossed Claisen condensation with dimethyl carbonate. In this key step, a strong base is used to generate an enolate from methyl 4-acetylbenzoate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate to form the target β-keto ester.

Starting Materials and Reagents

The following table summarizes the necessary starting materials and reagents for the synthesis.

| Material | Role | Step | Key Properties/Considerations |

| 4-Acetylbenzoic acid | Starting Material | 1 | Commercially available solid. |

| Methanol (anhydrous) | Reagent/Solvent | 1 | Should be anhydrous to favor ester formation. |

| Sulfuric Acid (conc.) | Catalyst | 1 | Strong acid catalyst for esterification. |

| Methyl 4-acetylbenzoate | Intermediate | 2 | Product of Step 1. |

| Dimethyl carbonate | Reagent | 2 | Acts as the electrophile in the Claisen condensation. |

| Sodium Hydride (NaH) | Base | 2 | Strong base to generate the enolate. Handle with care under inert atmosphere. |

| Diethyl ether (anhydrous) | Solvent | 2 | Anhydrous conditions are crucial for the Claisen condensation. |

| Hydrochloric Acid (HCl) | Reagent | 2 | Used for acidic workup to neutralize the reaction mixture and protonate the product. |

| Saturated Sodium Bicarbonate | Reagent | 1, 2 | Used for washing and neutralizing acidic components. |

| Brine | Reagent | 1, 2 | Used for washing the organic layer. |

| Magnesium Sulfate (MgSO₄) | Drying Agent | 1, 2 | Used to dry the organic extracts. |

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetylbenzoate

This procedure is adapted from established Fischer esterification protocols.[1]

Materials:

-

4-Acetylbenzoic acid (12.7 g, 0.077 mol)

-

Methanol (750 mL)

-

Concentrated Sulfuric Acid (1.6 mL)

-

Diethyl ether (400 mL)

-

Saturated Sodium Bicarbonate solution (3 x 150 mL)

-

Brine (150 mL)

-

Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-acetylbenzoic acid in methanol.

-

Carefully add concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture at 70°C under reflux for 8 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether.

-

Wash the ether solution sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate.

Step 2: Synthesis of this compound

This procedure is based on the principles of crossed Claisen condensation reactions involving ketones and dialkyl carbonates.[2][3][4]

Materials:

-

Methyl 4-acetylbenzoate (product from Step 1)

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Magnesium Sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add sodium hydride.

-

Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil and then suspend it in fresh anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of methyl 4-acetylbenzoate and a molar excess of dimethyl carbonate in anhydrous diethyl ether.

-

Add the solution from the dropping funnel to the sodium hydride suspension dropwise with stirring under a nitrogen atmosphere.

-

After the initial reaction subsides, gently reflux the mixture for several hours to ensure the completion of the condensation.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of a small amount of methanol, followed by cold water.

-

Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 3-4.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography.

Diagrams

Logical Workflow of the Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropyl)benzoate

An important note on nomenclature: Initial searches for "Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate" did not yield specific results in the reviewed scientific literature. However, a structurally similar and commercially available compound, Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6), was identified. This guide will focus on the latter compound, assuming a minor discrepancy in the requested chemical name. This technical paper provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers, scientists, and professionals in drug development.

Core Compound Properties

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester with a central benzene ring substituted at the 1 and 4 positions. It serves as a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 40912-11-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [2] |

| MDL Number | MFCD00059305 | [1] |

| SMILES | COC(=O)CCC1=CC=C(C=C1)C(=O)OC | [2] |

| InChI Key | MLKXCCLYRPKSBM-UHFFFAOYSA-N | [2] |

| Purity | ≥98% | [3] |

Synthesis and Experimental Protocols

While specific detailed synthetic procedures for Methyl 4-(3-methoxy-3-oxopropyl)benzoate are not extensively published in peer-reviewed journals, its structure suggests a logical synthetic pathway originating from terephthalic acid or its derivatives. A plausible method involves the mono-esterification of terephthalic acid followed by a chain extension reaction.

A general experimental workflow for a potential synthesis is outlined below. This represents a hypothetical, albeit chemically sound, approach.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Mono-esterification of Terephthalic Acid

-

Dissolve terephthalic acid in a suitable solvent (e.g., a large excess of methanol which also acts as a reactant).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

-

Purify the resulting mono-methyl terephthalate by recrystallization or column chromatography.

Step 2: Conversion to the Acid Chloride

-

Treat mono-methyl terephthalate with thionyl chloride, with or without a solvent like dichloromethane, to convert the remaining carboxylic acid group to an acid chloride.

-

Reflux the mixture until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride by distillation.

Step 3: Chain Extension via Malonic Ester Synthesis

-

Prepare the sodium salt of dimethyl malonate by reacting it with a strong base like sodium ethoxide in a suitable solvent (e.g., ethanol).

-

Add the methyl 4-(chloroformyl)benzoate dropwise to the solution of the malonate anion at a controlled temperature.

-

After the addition is complete, reflux the mixture to drive the reaction to completion.

Step 4: Decarboxylation

-

Hydrolyze the resulting diester under acidic or basic conditions.

-

Heat the resulting dicarboxylic acid to induce decarboxylation, yielding the final product, Methyl 4-(3-methoxy-3-oxopropyl)benzoate.

-

Purify the final product using techniques such as column chromatography or distillation under reduced pressure.

Potential Applications in Drug Development

While direct biological activity data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate is scarce, its structural motifs are present in various pharmaceutically active molecules. Benzoate derivatives are common in drug structures, and the presence of two ester groups offers multiple points for further chemical modification.

This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, similar structures are utilized as building blocks for kinase inhibitors and other targeted therapies.[6][7][8] The ester functionalities can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with amines to form amides, a common linkage in drug molecules.

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, singlets for the two methyl ester groups around 3.5-4.0 ppm, and signals for the methylene protons of the propyl chain.

-

¹³C NMR: Aromatic carbons would appear in the 120-140 ppm range, the ester carbonyl carbons around 165-175 ppm, the methoxy carbons around 50-55 ppm, and the aliphatic carbons of the propyl chain.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 222.24.

Conclusion

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a readily available chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery and development. While direct biological data is limited, its structural features make it a valuable building block for the creation of more complex and potentially bioactive molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

- 1. 40912-11-6 | MFCD00059305 | Methyl 4-(3-Methoxy-3-Oxopropyl)Benzoate [aaronchem.com]

- 2. CAS RN 40912-11-6 | Fisher Scientific [fishersci.de]

- 3. 40912-11-6 Cas No. | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | Apollo [store.apolloscientific.co.uk]

- 4. 40912-11-6|Methyl 4-(3-methoxy-3-oxopropyl)benzoate|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a benzoate ester derivative with the CAS number 22027-52-7. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Its structure, featuring both a β-keto ester and an aromatic ring, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. Preliminary studies have suggested its potential in exhibiting antimicrobial, anticancer, and anti-inflammatory properties, though further research is required to fully elucidate its biological activities and mechanisms of action.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point values across different sources. The molecular formula is consistently reported as C12H12O5.

| Property | Value | Source(s) |

| Molecular Formula | C12H12O5 | |

| Molecular Weight | 236.22 g/mol | |

| CAS Number | 22027-52-7 | [1] |

| Physical Appearance | White to pale cream crystals, powder, crystalline powder, lumps, or fused solid. | [2] |

| Melting Point | 83-86 °C | [1] |

| 88-92 °C | ||

| Boiling Point | 363.8 °C at 760 mmHg | |

| Solubility | Data not available. |

Synthesis

A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation.[3][4][5][6][7] This reaction involves the condensation of an ester with another ester or a ketone in the presence of a strong base. For the synthesis of the target compound, a crossed Claisen condensation between methyl 4-(methoxycarbonyl)benzoate and dimethyl malonate would be a logical approach.

Experimental Protocol: Claisen Condensation

The following is a generalized experimental protocol for a crossed Claisen condensation that can be adapted for the synthesis of this compound.

Materials:

-

Methyl 4-(methoxycarbonyl)benzoate

-

Dimethyl malonate

-

Sodium methoxide (or another suitable strong base like sodium hydride)

-

Anhydrous solvent (e.g., toluene, THF, or diethyl ether)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of sodium methoxide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution of the base, add a solution of methyl 4-(methoxycarbonyl)benzoate and dimethyl malonate in the anhydrous solvent dropwise from the dropping funnel at a controlled temperature (often room temperature or slightly elevated).

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the two methoxy groups, a singlet for the methylene protons flanked by two carbonyl groups, and a set of doublets in the aromatic region corresponding to the para-substituted benzene ring.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups and other characteristic fragments.

Biological Activity and Signaling Pathways

Preliminary information suggests that this compound may possess antimicrobial, anticancer, and anti-inflammatory activities.[1] However, detailed studies elucidating the specific mechanisms of action and the signaling pathways involved are currently lacking in the scientific literature. The biological activity is hypothesized to stem from the interaction of the compound or its metabolites with cellular receptors or enzymes, thereby modulating various biochemical pathways.[1]

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of biological activity for this compound.

Further research, including in vitro and in vivo studies, is necessary to validate these potential biological effects and to identify the specific molecular targets and signaling cascades that are modulated by this compound.

References

- 1. This compound | 125369-26-8 | Benchchem [benchchem.com]

- 2. A12598.14 [thermofisher.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate as a versatile building block in the synthesis of a variety of medicinally relevant heterocyclic compounds. As a highly functionalized aromatic β-keto ester, this reagent is a prime candidate for the construction of pyrazoles, pyrimidines, pyridines, and quinolones, which are core scaffolds in numerous pharmaceutical agents.

While direct literature precedents for the use of this specific starting material are limited, the protocols provided herein are adapted from well-established methodologies for structurally analogous aromatic β-keto esters and are anticipated to be effective starting points for laboratory synthesis.

Synthesis of Substituted Pyrazoles via Knorr-Type Condensation

The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazolones, a class of compounds with diverse biological activities, including anti-inflammatory and analgesic properties. The reaction proceeds through a condensation-cyclization sequence.

Reaction Scheme:

Application Notes and Protocols for Methyl Benzoate Derivatives in Drug Discovery

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate and its structural analogs are versatile precursors in the synthesis of a wide range of biologically active molecules. While specific data for this compound as a widely used precursor is limited, its core structure represents a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for structurally related methyl benzoate derivatives, illustrating their application in the synthesis of targeted therapies, particularly kinase inhibitors. The methodologies and principles outlined here can be extrapolated to the use of this compound in drug discovery programs.

These derivatives, characterized by a methyl ester and substituted benzene ring, serve as key building blocks. The ester functionality can be readily hydrolyzed or amidated, while the aromatic ring can be functionalized to modulate the physicochemical properties and biological activity of the final compounds. This versatility makes them attractive starting materials for creating diverse chemical libraries for high-throughput screening.

I. Application in the Synthesis of Kinase Inhibitors

Substituted methyl benzoate derivatives are crucial intermediates in the synthesis of several tyrosine kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors often target signaling pathways that are hyperactivated in cancer cells, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Src family kinases.

A. Synthesis of Gefitinib Analogs

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. A key precursor in some synthetic routes is a substituted methyl benzoate. The following protocol is adapted from a novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate.[1]

Experimental Protocol: Synthesis of a Quinazoline Core

This multi-step protocol outlines the construction of a 4-chloro-6,7-disubstituted quinazoline, a common core structure in many kinase inhibitors.

-

O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate:

-

A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.[1]

-

The reaction mixture is cooled to room temperature and poured into ice water (3 L).

-

The resulting solid is filtered and washed with cold water to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[1]

-

-

Nitration of the Aromatic Ring:

-

To a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL), nitric acid (84.5 mL, 66%) is added dropwise at 0-5°C.[1]

-

The mixture is stirred at room temperature for 6 hours, then poured into ice water and extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[1]

-

-

Reduction of the Nitro Group:

-

Powdered iron (0.89 mol) is added to acetic acid (500 mL) and stirred at 50°C under a nitrogen atmosphere.

-

A solution of the nitro compound (0.30 mol) in methanol (300 mL) is added dropwise.

-

The mixture is stirred for 30 minutes at 50-60°C.

-

The catalyst is filtered, and the filtrate is concentrated. The residue is poured into water and extracted with ethyl acetate to yield methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[1]

-

-

Cyclization to the Quinazolinone Core:

-

The amino benzoate derivative is cyclized with formamidine acetate to form the quinazolinone ring system.

-

-

Chlorination to the Final Intermediate:

-

The quinazolinone (0.38 mol) is refluxed in thionyl chloride (500 mL) with a catalytic amount of DMF for 4 hours.

-

Excess thionyl chloride is removed under reduced pressure, and the residue is worked up to yield the 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline intermediate.[1]

-

Quantitative Data for Gefitinib Synthesis Intermediates

| Step | Product | Starting Material | Reagents | Yield |

| 1 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3, DMF | 94.7%[1] |

| 2 | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid, acetic acid, acetic anhydride | Not specified |

| 3 | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered iron, acetic acid, methanol | 77%[1] |

Synthetic Workflow for Quinazoline Core

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a versatile keto-ester functionality, making it a key building block for the synthesis of various heterocyclic compounds and complex molecular architectures. This document provides a detailed protocol for the large-scale synthesis of this compound, outlining a robust and scalable three-step process. The methodology is designed to be reproducible and efficient, catering to the needs of researchers in both academic and industrial settings.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from dimethyl terephthalate:

-

Mono-saponification: Selective hydrolysis of dimethyl terephthalate to yield mono-methyl terephthalate.

-

Acyl Chloride Formation: Conversion of mono-methyl terephthalate to its corresponding acyl chloride, methyl 4-(chloroformyl)benzoate, using thionyl chloride.

-

Acylation: C-acylation of dimethyl malonate with methyl 4-(chloroformyl)benzoate to afford the final product.

Experimental Protocols

Step 1: Large-Scale Synthesis of Mono-Methyl Terephthalate

This procedure details the selective mono-hydrolysis of dimethyl terephthalate.

Materials:

-

Dimethyl terephthalate (DMT)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Large-volume glass reactor with overhead stirrer, reflux condenser, and temperature probe

-

Heating mantle

-

Large filtration funnel (e.g., Buchner funnel)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a large-volume glass reactor, charge dimethyl terephthalate (1.0 eq) and methanol.

-

Base Addition: While stirring, add a solution of potassium hydroxide (1.0 eq) in methanol dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in deionized water. Slowly acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of mono-methyl terephthalate.

-

Isolation and Drying: Collect the white solid by filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum at 60-70 °C to a constant weight.

Step 2: Large-Scale Synthesis of Methyl 4-(chloroformyl)benzoate

This protocol describes the conversion of mono-methyl terephthalate to its acyl chloride.[1]

Materials:

-

Mono-methyl terephthalate

-

Thionyl chloride (SOCl₂)

-

Toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

Equipment:

-

Glass reactor equipped with an overhead stirrer, reflux condenser with a gas outlet to a scrubber, and an addition funnel

-

Heating mantle

Procedure:

-

Reaction Setup: Charge the reactor with mono-methyl terephthalate (1.0 eq) and toluene.

-

Catalyst Addition: Add a catalytic amount of DMF to the suspension.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the mixture via an addition funnel at room temperature. Control the addition rate to manage the evolution of HCl and SO₂ gases, which should be directed to a scrubber.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC/HPLC analysis.

-

Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

Product Isolation: The crude methyl 4-(chloroformyl)benzoate is obtained as a solid and can be used in the next step without further purification.

Step 3: Large-Scale Synthesis of this compound

This procedure details the magnesium-mediated acylation of dimethyl malonate.

Materials:

-

Dimethyl malonate

-

Magnesium turnings

-

Methanol (absolute)

-

Diethyl ether (anhydrous)

-

Methyl 4-(chloroformyl)benzoate

-

Dilute sulfuric acid

Equipment:

-

Large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Preparation of Magnesium Dimethyl Malonate:

-

In the reaction flask, place magnesium turnings (1.1 eq) and a small amount of absolute methanol.

-

Add a solution of dimethyl malonate (1.0 eq) in absolute methanol. The reaction is initiated, and once the initial exothermic reaction subsides, the mixture is gently heated to reflux until the magnesium is consumed.

-

Remove the solvent under reduced pressure to obtain the magnesium salt of dimethyl malonate.

-

-

Acylation Reaction:

-

Suspend the prepared magnesium dimethyl malonate in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute sulfuric acid until the mixture is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Data Presentation

The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.

| Step | Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1 | Dimethyl terephthalate | 1.0 | Methanol | 2-4 | 65-70 | 90-95 | >98 |

| 2 | Mono-methyl terephthalate | 1.0 | Toluene | 2-3 | 80-90 | 95-98 | >95 (crude) |

| 3 | Dimethyl malonate | 1.0 | Diethyl Ether | 12-16 | 0 to RT | 80-85 | >99 |

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a β-keto ester derivative of methyl benzoate. Compounds of this class are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their versatile reactivity in forming more complex molecular architectures. The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of final drug products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds based on their polarity.

Principle of Column Chromatography: